molecular formula C6H16N2 B1204392 N-Propyl-1,3-propanediamine CAS No. 23764-31-0

N-Propyl-1,3-propanediamine

Cat. No.: B1204392
CAS No.: 23764-31-0
M. Wt: 116.2 g/mol
InChI Key: OWKYZAGJTTTXOK-UHFFFAOYSA-N
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Description

N-Propyl-1,3-propanediamine: is an organic compound with the molecular formula C6H16N2 . It is a clear, colorless liquid with a molecular weight of 116.20 g/mol . This compound is also known by other names such as 3-n-Propylaminopropylamine and 1-Amino-3-(propylamino)propane . It is primarily used as a building block in the synthesis of various organic compounds.

Mechanism of Action

Target of Action

N-Propyl-1,3-propanediamine primarily targets aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The compound interacts with its targets through a process known as reductive amination . In this reaction, this compound acts as a nucleophilic amine, forming carbon-nitrogen (C-N) bonds with aldehydes or ketones . This interaction results in the synthesis of new organic compounds.

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through C-N bond formation . These new compounds can have various molecular and cellular effects, depending on their specific structures and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Propyl-1,3-propanediamine can be synthesized through several methods. One common method involves the reaction of 1,3-dibromopropane with propylamine in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, this compound is produced through continuous production in a fixed-bed reactor. The process is often controlled using a computer DCS automatic control system to ensure a closed cycle and high yield .

Chemical Reactions Analysis

Types of Reactions: N-Propyl-1,3-propanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reductive Amination: The major products are secondary or tertiary amines.

    Substitution Reactions: The products depend on the substituents introduced, such as alkylated or acylated derivatives.

Comparison with Similar Compounds

Uniqueness: N-Propyl-1,3-propanediamine is unique due to its propyl group, which imparts different chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the propyl group is advantageous .

Properties

IUPAC Name

N'-propylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-2-5-8-6-3-4-7/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKYZAGJTTTXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066929
Record name N-Propylpropane-1,3-diamine
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Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23764-31-0
Record name N-Propyl-1,3-propanediamine
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Record name 3-(n-Propylamino)propylamine
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Record name N-Propyl-1,3-propanediamine
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Record name 1,3-Propanediamine, N1-propyl-
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Record name N-Propylpropane-1,3-diamine
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Record name N-propylpropane-1,3-diamine
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Record name N-PROPYL-1,3-PROPANEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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